2-Ethylhexyl but-3-enoate
CAS No.: 61145-53-7
Cat. No.: VC19554499
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61145-53-7 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | 2-ethylhexyl but-3-enoate |
| Standard InChI | InChI=1S/C12H22O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h5,11H,2,4,6-10H2,1,3H3 |
| Standard InChI Key | NZMOTBCRSPKHMI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)COC(=O)CC=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
2-Ethylhexyl but-3-enoate (C₁₂H₂₂O₂) consists of a but-3-enoic acid moiety esterified with 2-ethylhexanol. The structure features:
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A terminal double bond at the C3 position of the butenoate chain.
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A branched 2-ethylhexyl group, imparting steric bulk and hydrophobicity.
Comparisons to 2-ethylhexyl acetoacetate (a β-keto ester) highlight key differences in reactivity. While acetoacetates undergo keto-enol tautomerism and transamination, but-3-enoates may participate in conjugate additions or polymerization via the α,β-unsaturated ester group .
Synthesis and Characterization
Synthetic Pathways
While no explicit procedure for 2-ethylhexyl but-3-enoate is documented, analogous esters like 2-ethylhexyl acetoacetate are synthesized via transesterification. Adapting this method:
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Transesterification:
But-3-enoic acid is reacted with 2-ethylhexanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.This mirrors the synthesis of 2-ethylhexyl acetoacetate from ethyl acetoacetate and 2-ethylhexanol .
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Purification:
Distillation under reduced pressure removes excess alcohol and acid byproducts, yielding a high-purity ester .
Analytical Characterization
Key techniques for verifying structure and purity:
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Nuclear Magnetic Resonance (NMR):
of 2-ethylhexyl acetoacetate (CDCl₃, δ): 4.00 (d, 2H, -OCH₂-), 3.38 (s, 2H, -COCH₂CO-), 2.21 (s, 3H, -COCH₃) . For but-3-enoate, expect signals at δ 5.6–6.2 (vinyl protons) and δ 4.1–4.3 (-OCH₂-). -
Mass Spectrometry (MS):
LC-MS of 2-ethylhexyl acetoacetate shows [M+H]⁺ at m/z 215.2 . But-3-enoate would exhibit a molecular ion at m/z 198.3 (C₁₂H₂₂O₂).
Physicochemical Properties
Thermal Behavior
Vinylogous esters like 2-ethylhexyl acetoacetate exhibit glass transition temperatures () influenced by hydrogen bonding. For example:
But-3-enoate’s lack of β-keto groups may reduce hydrogen bonding, potentially lowering .
Mechanical Properties
Tensile tests on analogous vitrimers reveal:
| Material | Young’s Modulus (MPa) | Elongation at Break (%) |
|---|---|---|
| VU-N100 | 12.3 ± 1.5 | 280 ± 30 |
| VU-O100 | 1.8 ± 0.2 | 450 ± 50 |
But-3-enoate-based polymers would likely display intermediate flexibility due to reduced crosslinking density.
Reactivity and Applications
Dynamic Covalent Chemistry
Vinylogous urethane vitrimers utilize transamination of β-keto esters for network rearrangement . But-3-enoate’s α,β-unsaturation could enable Michael addition or radical polymerization, offering alternative dynamic pathways.
Industrial Applications
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Coatings and Adhesives: Ester groups enhance solubility and film-forming ability.
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Elastomers: Tunable and mechanical properties suit flexible materials.
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Drug Delivery: Hydrolytic degradation of esters enables controlled release.
Challenges and Future Directions
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Synthesis Optimization: Scalable production of high-purity but-3-enoate remains untested.
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Stability Studies: Susceptibility to hydrolysis or oxidation requires evaluation.
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Advanced Materials: Copolymerization with acrylates or methacrylates could yield novel thermosets.
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